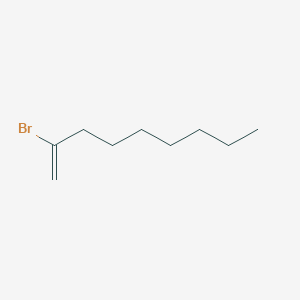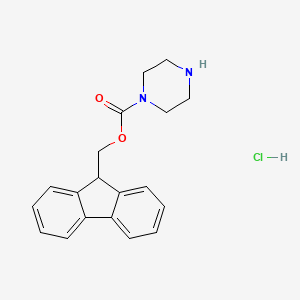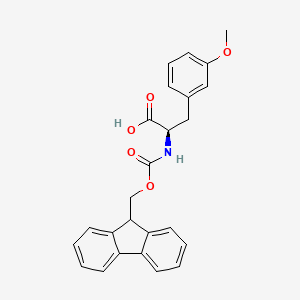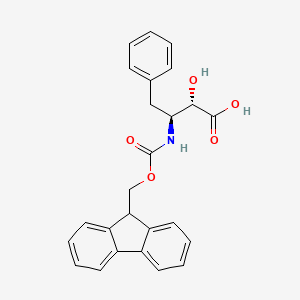
2-Bromo-1-nonene
Overview
Description
2-Bromo-1-nonene is an organic compound with the molecular formula C9H17Br. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.
Mechanism of Action
Target of Action
Brominated compounds like 2-bromo-1-nonene often participate in free radical reactions . They can interact with various organic compounds, particularly those containing carbon-carbon double bonds or aromatic rings .
Mode of Action
This compound, being a brominated alkene, can undergo various chemical reactions. One such reaction is the elimination reaction, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine . This rearrangement of electrons expels the bromine as a bromide ion and produces an alkene . Another possible reaction is the E2 mechanism, a bimolecular elimination mechanism .
Biochemical Pathways
For instance, they can undergo free radical reactions, leading to the formation of new compounds
Pharmacokinetics
The molecular weight of this compound is 20514 , which might influence its absorption and distribution in the body
Result of Action
Given its potential to participate in free radical reactions , it could lead to the formation of new compounds, potentially affecting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-nonene can be synthesized through the bromination of 1-nonene. The reaction typically involves the addition of bromine (Br2) to 1-nonene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a halogenation mechanism, forming a vicinal dibromide intermediate, which then undergoes dehydrohalogenation to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-nonene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as nonene.
Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or haloalkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol are used.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent like dichloromethane.
Major Products
Substitution: Products include nonene derivatives with different functional groups.
Elimination: The major product is 1-nonene.
Addition: Products include 1,2-dibromononane or 2-bromo-1-nonane.
Scientific Research Applications
2-Bromo-1-nonene is employed as an important intermediate in organic synthesis. It is used in the production of various pharmaceuticals, agrochemicals, and dyestuffs. Its unique reactivity makes it valuable in the synthesis of complex organic molecules, polymers, and materials science .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-nonene
- 1-Bromo-2-nonene
- 9-Bromo-1-nonene
Uniqueness
2-Bromo-1-nonene is unique due to its specific position of the bromine atom and the double bond, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other bromo-nonenes, it offers different pathways for substitution, elimination, and addition reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromonon-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQYQDJWWWJWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373727 | |
| Record name | 2-bromonon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76692-34-7 | |
| Record name | 2-bromonon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)


![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)
![Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

